![molecular formula C20H20N2O4S2 B2616286 5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946333-53-5](/img/structure/B2616286.png)
5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Vasodilatory Activity
Morikawa et al. (1989) developed a series of aromatic sulfonamides, the N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating significant vasodilatory action. These compounds were synthesized from 5-isoquinolinesulfonic acid and evaluated in vivo, showing potential as cardiovascular drugs comparable to diltiazem in potency Morikawa, A., Sone, T., & Asano, T., 1989.
Pummerer-Diels-Alder Route for Furo[3,4-c]pyridines
Sarkar et al. (2003) explored the Pummerer reaction to generate alpha-thiocarbocation, leading to the production of alpha-thio-substituted furo[3,4-c]pyridines. This method facilitates the synthesis of heterocyclic analogues of 1-arylnaphthalene lignans, showcasing an innovative approach to creating complex molecular structures Sarkar, T., Panda, N., & Basak, S., 2003.
Synthesis and Cytotoxicity of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides
Arsenyan et al. (2016) synthesized 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides, evaluating their cytotoxicity against various cancer cell lines. This study adds to the understanding of sulfonamide derivatives' potential in cancer treatment Arsenyan, P., Rubina, K., & Domracheva, I., 2016.
Sulfonated Graphene Oxide as Catalyst
Antunes et al. (2014) demonstrated that sulfonated, partially reduced graphene oxide exhibits superior catalytic performance for biofuel production, specifically in converting 5-(hydroxymethyl)-2-furfural into biofuels. This research highlights the application of sulfonamide-related compounds in enhancing catalytic reactions for sustainable energy solutions Antunes, M. M., Russo, P., Wiper, P., Veiga, J. M., Pillinger, M., Mafra, L., Evtuguin, D., Pinna, N., & Valente, A., 2014.
Future Directions
Thiophene-based compounds have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Thiophene derivatives are known to interact with various enzymes and receptors, influencing their activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Thiophene derivatives are known to be involved in a variety of biological processes .
Result of Action
The molecular and cellular effects of “5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide” would depend on its specific targets and mode of action. Thiophene derivatives have been associated with a range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
properties
IUPAC Name |
5-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-16-8-10-19(27-16)28(24,25)21-15-7-9-17-14(13-15)5-3-11-22(17)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUKPOFOVMMVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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